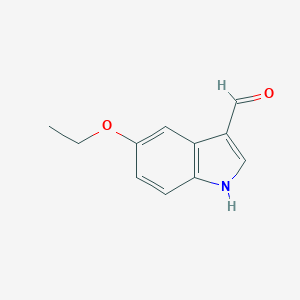

5-Ethoxy-1H-indole-3-carbaldehyde

Descripción general

Descripción

5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a base .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: 5-Ethoxy-1H-indole-3-carboxylic acid.

Reduction: 5-Ethoxy-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

5-Ethoxy-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates. For instance, it has been utilized in the development of novel indole derivatives that exhibit promising anti-cancer and anti-inflammatory activities .

Case Study:

A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation, indicating its potential as a lead compound in drug discovery .

Fluorescent Probes

The compound is also employed in creating fluorescent probes for biological imaging. These probes are pivotal in visualizing cellular processes with high specificity and sensitivity, aiding researchers in studying complex biological systems.

Data Table: Fluorescent Probes Derived from this compound

| Probe Name | Application Area | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Ethoxy-Indole Probe | Cellular Imaging | 520 | |

| Indole Fluorophore | Protein Interaction | 550 |

Organic Electronics

In the realm of organic electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved performance in display technologies.

Case Study:

Research has shown that OLEDs incorporating this compound exhibit enhanced brightness and stability compared to traditional materials, making it a valuable component in next-generation display technologies .

Material Science

This compound plays a role in formulating advanced materials, including polymers and coatings that demonstrate improved thermal and mechanical properties. Its incorporation into material science applications leads to innovations in product durability and performance.

Data Table: Material Properties of Composites with this compound

| Material Type | Property Improved | Measurement Method | Reference |

|---|---|---|---|

| Polymer Composite | Thermal Stability | Thermogravimetric Analysis | |

| Coating Material | Mechanical Strength | Tensile Testing |

Biochemical Research

In biochemical research, this compound is instrumental for studying enzyme activity and protein interactions. This application is critical for understanding metabolic pathways and developing therapeutic strategies.

Case Study:

A study highlighted the use of this compound to investigate enzyme kinetics, revealing insights into substrate specificity and enzyme inhibition mechanisms .

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity for different targets .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indole-3-carbaldehyde: Lacks the ethoxy group, making it less lipophilic.

5-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.

5-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

5-Ethoxy-1H-indole-3-carbaldehyde is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in certain applications, such as drug development .

Actividad Biológica

5-Ethoxy-1H-indole-3-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

This compound is synthesized through various methods, including the Vilsmeier-Haack reaction, which introduces the aldehyde group into the indole structure. The presence of the ethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving derivatives of indole-3-carbaldehyde, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, certain analogues demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | ≤ 0.25 |

| 1H-Indole-3-carbaldehyde | C. neoformans | 16 |

| 5-Methoxy-1H-indole-3-carbaldehyde | Various fungi | 15.625–62.5 |

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies suggest that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 family proteins and modulation of gene expression related to cell survival . The interaction with RNA polymerase II has also been noted, where inhibition can lead to reduced transcription of oncogenes.

The biological effects of this compound are attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in critical metabolic pathways, affecting processes such as protein synthesis and nucleic acid metabolism.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and cell proliferation, which are crucial in cancer biology .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | No ethoxy group | Less lipophilic, weaker activity |

| 5-Methoxy-1H-indole-3-carbaldehyde | Methoxy group instead of ethoxy | Different reactivity |

| 5-Bromo-1H-indole-3-carbaldehyde | Bromine substitution | Altered chemical properties |

The ethoxy group in this compound enhances its lipophilicity compared to the unsubstituted indole derivative, potentially improving its pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have focused on synthesizing various analogues of indole derivatives to explore their biological activities:

- Antibacterial Efficacy : A library of compounds was screened for antibacterial activity against MRSA and other strains, revealing that certain substitutions significantly enhance activity while maintaining low cytotoxicity .

- Antifungal Properties : Other studies have shown promising antifungal activity against pathogens like Candida neoformans, with effective MIC values reported .

Propiedades

IUPAC Name |

5-ethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZSIQZGXBEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406464 | |

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169789-47-3 | |

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.